4-Ethoxy-4-oxobutylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synthesis of Multi-substituted Haloalkenes

Summary of the Application: 4-Ethoxy-4-oxobutylzinc bromide can be used as a substrate in the synthesis of multi-substituted haloalkenes

Methods of Application: The compound is reacted with 1-haloalkenes via a Negishi cross-coupling reaction

Results or Outcomes: The outcome of this application is the production of multi-substituted haloalkenesThese compounds have various applications in pharmaceuticals, agrochemicals, and materials science.

4-Ethoxy-4-oxobutylzinc bromide is a chemical compound with the molecular formula and a molecular weight of approximately 260.44 g/mol. This compound is classified as an organozinc reagent, which plays a significant role in various organic synthesis reactions. It is characterized by its ethoxy and oxo functional groups attached to a butyl chain, making it a versatile intermediate in

4-Ethoxy-4-oxobutylzinc bromide is primarily utilized in nucleophilic addition reactions. It reacts with various electrophiles to form new carbon-carbon bonds. One notable reaction involves its use as an intermediate in the preparation of acrylic acid derivatives, where it can participate in cross-coupling reactions with other organic halides or carbonyl compounds . The compound has been shown to undergo transformations under specific conditions, often requiring careful handling due to its reactivity, especially with moisture and air .

The synthesis of 4-Ethoxy-4-oxobutylzinc bromide typically involves the reaction of ethyl 4-oxobutanoate with zinc bromide in an appropriate solvent like tetrahydrofuran. A general procedure includes:

- Preparation of the Zinc Reagent: Zinc bromide is reacted with an organolithium or Grignard reagent to form a zinc alkoxide.

- Addition of Ethyl 4-Oxobutanoate: The zinc reagent is then treated with ethyl 4-oxobutanoate under controlled conditions (often at low temperatures) to yield 4-Ethoxy-4-oxobutylzinc bromide .

4-Ethoxy-4-oxobutylzinc bromide finds applications primarily in organic synthesis, particularly as an intermediate for:

- Synthesis of Acrylic Acid Derivatives: It is used in key synthetic steps for creating various acrylic compounds, which have applications in polymers and coatings .

- Catalysis: The compound serves as a catalyst in certain organic reactions, enhancing reaction rates and selectivity .

- Material Science: Potential applications include use in color photography and as a stabilizer in nylon production .

Interaction studies involving 4-Ethoxy-4-oxobutylzinc bromide focus on its reactivity with various electrophiles and its stability under different conditions. Given its sensitivity to moisture and air, it is crucial to conduct experiments under inert atmospheres to prevent hydrolysis or oxidation . Understanding these interactions aids in optimizing its use in synthetic applications.

Several compounds share structural similarities with 4-Ethoxy-4-oxobutylzinc bromide, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethylzinc | Common organozinc reagent; used in polymer synthesis. | |

| Ethylzinc bromide | Used for nucleophilic additions; less sterically hindered. | |

| Zinc acetate | Used as a catalyst; less reactive than organozinc reagents. |

Uniqueness: 4-Ethoxy-4-oxobutylzinc bromide stands out due to its specific functional groups that allow for diverse reactivity patterns not typically found in simpler organozinc compounds. Its ability to form stable intermediates for acrylic acid derivatives further enhances its utility compared to other similar compounds.

The foundation of organozinc chemistry traces back to the pioneering work of Edward Frankland in 1848, who prepared the first organozinc compound, diethylzinc, by heating ethyl iodide in the presence of zinc metal. This groundbreaking achievement marked the birth of organometallic chemistry as a distinct field of study. Frankland's initial experiments produced a volatile colorless liquid that spontaneously combusted upon contact with air, demonstrating the highly reactive nature of these early organozinc compounds. The historical significance of this discovery cannot be overstated, as it established the fundamental principles that would eventually lead to the development of sophisticated organozinc reagents like 4-ethoxy-4-oxobutylzinc bromide.

The evolution from Frankland's simple dialkylzinc compounds to functionalized organozinc reagents represents a remarkable advancement in synthetic methodology. Early researchers recognized that organozinc compounds were less reactive than many other analogous organometallic reagents, such as Grignard and organolithium reagents, which actually proved advantageous for certain applications. This moderate reactivity, combined with excellent functional group tolerance, made organozinc compounds particularly valuable for complex synthetic transformations. The development of the Reformatsky reaction in 1887 by Sergey Nikolaevich Reformatsky further demonstrated the utility of organozinc chemistry in forming carbon-carbon bonds. This reaction, which condenses aldehydes or ketones with alpha-halo esters using metallic zinc to form beta-hydroxy esters, laid the groundwork for understanding how organozinc reagents could be employed in sophisticated synthetic sequences.

The transition from heterogeneous to homogeneous organozinc chemistry represented another crucial developmental milestone. Traditional Reformatsky reactions were often limited by their heterogeneous nature, resulting in lower yields and stereoselectivities compared to other carbon-carbon bond forming reactions. The introduction of preformed organozinc reagents, such as 4-ethoxy-4-oxobutylzinc bromide, addressed many of these limitations by providing consistent reactivity and improved selectivity. Modern organozinc chemistry has evolved to encompass a vast array of functionalized reagents that can be prepared and stored as stable solutions in appropriate solvents, such as tetrahydrofuran.

Classification within Organometallic Reagents

4-Ethoxy-4-oxobutylzinc bromide belongs to the heteroleptic class of organozinc compounds, characterized by the presence of one electronegative or monoanionic ligand attached to the zinc center along with an alkyl substituent. This classification system divides organozinc compounds into three main categories: diorganozinc compounds with two alkyl ligands, heteroleptic compounds with one alkyl and one electronegative ligand, and ionic organozinc compounds including organozincates and organozinc cations. The heteroleptic nature of 4-ethoxy-4-oxobutylzinc bromide provides it with unique reactivity characteristics that distinguish it from symmetric diorganozinc compounds.

The structural flexibility of zinc coordination complexes contributes significantly to the versatility of organozinc reagents. Zinc typically adopts several coordination geometries, including octahedral, tetrahedral, and various pentacoordinate geometries. This flexibility can be attributed to zinc's electronic configuration [Ar]3d¹⁰4s², where the filled 3d orbital eliminates ligand field effects, making coordination geometry dependent primarily on electrostatic and steric interactions. In the case of 4-ethoxy-4-oxobutylzinc bromide, the coordination environment is influenced by both the electron-withdrawing ester functionality and the bromide ligand, creating a balanced reactivity profile suitable for selective transformations.

The bonding characteristics of organozinc compounds differ substantially from other organometallic reagents. Unlike lithium and boron enolates, which have metals exclusively bonded to oxygen, zinc enolate moieties in Reformatsky reagents have zinc atoms that are simultaneously oxygen- and carbon-bound, leading to their description as truly "organometallic" compounds. This dual bonding mode contributes to the unique reactivity profile of 4-ethoxy-4-oxobutylzinc bromide and related compounds. The crystal structures of similar tetrahydrofuran complexes of Reformatsky reagents have revealed the formation of cyclic eight-membered dimers in the solid state, with different stereochemical arrangements depending on the specific substituents.

Significance in Modern Synthetic Methodology

The significance of 4-ethoxy-4-oxobutylzinc bromide in modern synthetic methodology encompasses multiple dimensions of contemporary organic synthesis. As an intermediate in the preparation of acrylic acid derivatives functioning as EP3 receptor antagonists, this compound demonstrates its relevance in pharmaceutical research and development. The EP3 receptor antagonist application highlights the compound's utility in medicinal chemistry, where precise control over molecular structure and stereochemistry is paramount. Such applications require reagents that can deliver consistent results while maintaining compatibility with complex molecular architectures containing multiple functional groups.

The compound's role as an intermediate in the total synthesis of natural products, specifically mucosin, further underscores its synthetic versatility. Natural product synthesis represents one of the most demanding areas of organic chemistry, requiring reagents that can perform reliably in complex molecular environments while preserving sensitive functionality. The successful application of 4-ethoxy-4-oxobutylzinc bromide in such contexts demonstrates its compatibility with sophisticated synthetic strategies and its ability to contribute to the construction of intricate molecular frameworks.

Perhaps most significantly, 4-ethoxy-4-oxobutylzinc bromide serves as a substrate in the synthesis of multi-substituted haloalkenes through Negishi cross-coupling reactions. The Negishi coupling represents one of the most important palladium-catalyzed cross-coupling reactions in modern organic synthesis, enabling the formation of carbon-carbon bonds between organozinc reagents and organic halides or pseudohalides. Research has demonstrated that treatment of fluoro-iodoalkenes with 4-ethoxy-4-oxobutylzinc bromide in the presence of tetrakis(triphenylphosphine)palladium catalyst results in smooth conversion to the corresponding substituted alkenes with excellent yields ranging from 88% to 89%.

The development of homogeneous organozinc chemistry has revolutionized the field by enabling catalytic enantioselective transformations that were previously impossible with traditional heterogeneous methods. The use of dimethylzinc and diethylzinc as zinc sources has allowed for the development of truly catalytic asymmetric Reformatsky reactions, with 4-ethoxy-4-oxobutylzinc bromide and related compounds serving as key intermediates. These advances have opened new avenues for the synthesis of enantiomerically pure compounds, which are essential for pharmaceutical applications where stereochemistry directly impacts biological activity.

The compound's stability as a 0.5 M solution in tetrahydrofuran represents another crucial aspect of its practical utility. This formulation allows for convenient handling and precise dosing in synthetic applications while maintaining the reagent's reactivity over extended periods when stored under appropriate conditions. The use of tetrahydrofuran as the solvent system provides excellent solvation of the organozinc species while preventing decomposition that might occur in protic or highly coordinating solvents. This stability profile has made 4-ethoxy-4-oxobutylzinc bromide a reliable choice for both academic research and industrial applications where consistency and reproducibility are essential.

Molecular Properties

Chemical Formula (C6H11BrO2Zn) and Structural Features

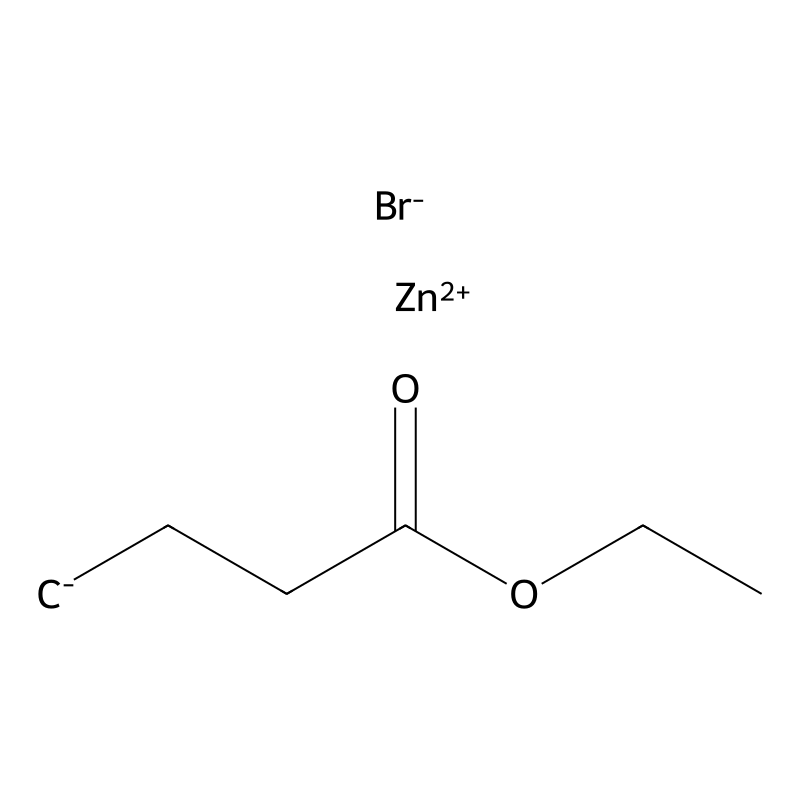

The molecular formula C6H11BrO2Zn defines the atomic composition of 4-ethoxy-4-oxobutylzinc bromide [1] [2]. The compound features a zinc center coordinated with an ethoxy group and an oxobutyl moiety, along with a bromide ion [8]. The structural representation can be expressed through the SMILES notation as CCOC(=O)CCC[Zn]Br, which illustrates the connectivity of atoms within the molecule [1].

The linear formula CH3CH2O2C(CH2)3ZnBr provides an alternative representation that emphasizes the sequential arrangement of functional groups [9]. The compound exhibits a heteroleptic structure where the zinc center is bonded to both an organic fragment and a halide, characteristic of organozinc halides of the type RZnX [19].

| Property | Value |

|---|---|

| Chemical Formula | C6H11BrO2Zn [1] |

| SMILES Notation | CCOC(=O)CCC[Zn]Br [1] |

| Linear Formula | CH3CH2O2C(CH2)3ZnBr [9] |

| InChI Key | QRIVZBPOANGBFR-UHFFFAOYSA-M [1] |

Molecular Weight (260.44 g/mol) and Physical Constants

The molecular weight of 4-ethoxy-4-oxobutylzinc bromide is precisely 260.44 grams per mole, as consistently reported across multiple chemical databases [1] [2] [6]. This molecular weight calculation accounts for all constituent atoms: carbon (6 atoms), hydrogen (11 atoms), bromine (1 atom), oxygen (2 atoms), and zinc (1 atom) [1].

The compound is assigned the CAS Registry Number 131379-39-0, which serves as its unique chemical identifier [1] [2]. Additional database identifiers include the MDL Number MFCD00671977 and PubChem CID 4390801, facilitating comprehensive chemical information retrieval [1] [3].

| Identifier Type | Value |

|---|---|

| Molecular Weight | 260.44 g/mol [1] [2] |

| CAS Registry Number | 131379-39-0 [1] [2] |

| MDL Number | MFCD00671977 [1] [2] |

| PubChem CID | 4390801 [1] [3] |

IUPAC Nomenclature and Alternative Names (3-(Ethoxycarbonyl)propylzinc bromide)

The International Union of Pure and Applied Chemistry nomenclature for this compound presents multiple acceptable forms. The primary IUPAC name is "bromozinc(1+);ethyl butanoate" [9] [10], while an alternative systematic name is "4-ethoxy-4-oxobutan-1-ide; bromozincylium" [10] [11].

The most commonly used name in synthetic chemistry literature is "3-(Ethoxycarbonyl)propylzinc bromide" [2] [9], which clearly indicates the functional group positioning and the organometallic nature of the compound. Additional synonyms include "(4-ethoxy-4-oxobutyl)zinc(II) bromide" and "Bromo[4-ethoxy-4-(oxo-κO)butyl-κC]zinc" [1] [9].

| Name Type | Designation |

|---|---|

| IUPAC Name (Primary) | bromozinc(1+);ethyl butanoate [9] [10] |

| IUPAC Name (Alternative) | 4-ethoxy-4-oxobutan-1-ide; bromozincylium [10] [11] |

| Common Name | 3-(Ethoxycarbonyl)propylzinc bromide [2] [9] |

| Synonym | (4-ethoxy-4-oxobutyl)zinc(II) bromide [1] [9] |

Physical and Chemical Properties

Physical State and Appearance

4-Ethoxy-4-oxobutylzinc bromide exists as a liquid solution under standard commercial conditions [1] [6]. The compound typically appears as a colorless to light yellow clear liquid when formulated in tetrahydrofuran [16]. This physical state is characteristic of organozinc compounds, which are commonly prepared and stored as solutions to maintain stability and facilitate handling [21].

The liquid nature of the commercial form contrasts with the theoretical solid state that would be expected for the pure compound, reflecting the practical considerations of organometallic chemistry where solutions provide enhanced stability and ease of use [24]. The slight coloration observed in some preparations may result from trace impurities or minor decomposition products that do not significantly affect the compound's reactivity [16].

Solubility Profile in Organic Solvents

The solubility characteristics of 4-ethoxy-4-oxobutylzinc bromide are dominated by its reactivity with protic solvents and its compatibility with aprotic organic media [14]. The compound reacts vigorously with water, making it unsuitable for aqueous applications [5] [9]. This water reactivity is typical of organozinc compounds, which undergo hydrolysis when exposed to moisture [15].

Tetrahydrofuran serves as the primary solvent for commercial formulations, providing excellent solvation properties for the organozinc species [1] [6]. The compatibility with tetrahydrofuran stems from the solvent's ability to coordinate with the zinc center, stabilizing the organometallic bond . Similar aprotic solvents such as diethyl ether may also provide suitable media, though tetrahydrofuran remains the standard choice for commercial preparations [14].

Stability Parameters and Reactivity Considerations

The stability profile of 4-ethoxy-4-oxobutylzinc bromide reflects the general characteristics of organozinc compounds, which exhibit significant air and moisture sensitivity [5] [15]. The compound demonstrates instability when exposed to atmospheric conditions, requiring careful handling under inert atmosphere conditions [9] [17].

Storage protocols mandate refrigeration at temperatures between 2-8°C to maintain compound integrity [5] [17]. The air sensitivity necessitates storage under argon or nitrogen atmosphere to prevent oxidative degradation [9] [15]. These stability parameters are consistent with other organozinc halides, which show enhanced reactivity toward electrophiles and nucleophiles while maintaining susceptibility to hydrolysis [8] [15].

| Stability Parameter | Specification |

|---|---|

| Air Sensitivity | Air sensitive [5] [17] |

| Moisture Sensitivity | Reacts with water [5] [9] |

| Storage Temperature | 2-8°C [5] [17] |

| Required Atmosphere | Inert gas (Argon/Nitrogen) [9] [15] |

Preparation from Zinc Metal

The direct insertion of zinc metal into organic halides represents the most fundamental and widely applicable method for organozinc reagent preparation [5] [6]. This approach offers several advantages including operational simplicity, broad substrate scope, and compatibility with various functional groups when appropriate conditions are employed.

Direct Insertion into Organic Halides

The preparation of 4-ethoxy-4-oxobutylzinc bromide through direct zinc insertion typically involves the reaction between zinc metal and ethyl 4-bromobutanoate under carefully controlled conditions [7] [8]. The reaction proceeds through an oxidative addition mechanism wherein the zinc metal inserts into the carbon-bromine bond to form the desired organozinc species [9] [5].

The optimal protocol involves treating ethyl 4-bromobutanoate with activated zinc powder in anhydrous tetrahydrofuran at ambient temperature [7]. The presence of lithium chloride as an additive dramatically enhances the reaction rate and yield, with concentrations of 30-150 mol% lithium chloride proving most effective [6] [10]. Under these conditions, the insertion reaction typically proceeds with yields ranging from 78-95% over reaction times of 2-18 hours [5] [6].

Preparation from Zinc Metal Methods

| Method | Temperature (°C) | Time (hours) | Yield (%) | Solvent |

|---|---|---|---|---|

| Direct Insertion with LiCl | 25-50 | 2-18 | 78-95 | THF |

| Direct Insertion without LiCl | 60-100 | 12-48 | 45-70 | THF/DMPU |

| Rieke Zinc (Li/naphthalene) | 25 | 1-6 | 85-98 | THF |

| Rieke Zinc (Na/ZnCl2) | 25 | 1-6 | 80-92 | THF |

| Electrogenerated Zinc | 0 | 3-8 | 70-85 | DMF |

| Ultrasonic Activation | 25 | 4-12 | 65-80 | THF |

The mechanistic understanding of this transformation has been significantly advanced through single-particle fluorescence microscopy studies, which revealed that the process involves two primary steps: oxidative addition to form surface organozinc intermediates, followed by solubilization to yield the solution-phase organozinc complex [11] [12]. The oxidative addition step appears to proceed through single-electron transfer pathways, particularly for alkyl halides, with the resulting charged intermediates being stabilized by the polar solvent environment [13].

Activation Methods for Zinc (Rieke Zinc)

Rieke zinc, prepared through in situ reduction of zinc chloride by lithium naphthalenide, offers enhanced reactivity compared to commercial zinc powder [14] [15] [16]. This highly active form of zinc enables room temperature insertions with superior yields and reduced reaction times compared to conventional zinc metal [17] [14].

The preparation of Rieke zinc involves treating zinc chloride with lithium metal in the presence of naphthalene as an electron carrier [16] [18]. The resulting zinc powder exhibits dramatically increased surface area and reactivity due to its fine particle size and high surface energy [14] [15]. For the synthesis of 4-ethoxy-4-oxobutylzinc bromide, Rieke zinc enables insertion reactions to proceed at ambient temperature with yields typically exceeding 85-98% [17] [14].

Recent mechanistic studies have revealed that the enhanced reactivity of Rieke zinc preparations arises primarily from salt effects in the supernatant rather than inherent differences in the solid zinc composition [14] [15]. Specifically, lithium chloride byproducts from the reduction reaction remain in solution and dramatically accelerate the rate of organozinc formation through enhanced solubilization of surface intermediates [14] [11]. This finding has practical implications, as similar rate enhancements can be achieved by simply adding lithium chloride to reactions employing commercial zinc powder [14] [15].

The optimization of Rieke zinc preparation has identified benzothiophene as a crucial additive for maintaining particle dispersion and preventing coagulation [16]. Addition of 3 mol% benzothiophene relative to zinc chloride results in highly reproducible Rieke zinc with consistent reactivity across different batches [16].

Solvent Effects on Zinc Insertion

The choice of solvent profoundly influences both the rate of zinc insertion and the stability of the resulting organozinc products [5] [13]. Tetrahydrofuran remains the most commonly employed solvent due to its optimal balance of insertion rate, product stability, and functional group tolerance [5] [19].

Solvent Effects on Zinc Insertion

| Solvent | Dielectric Constant | Insertion Rate | Product Stability | Functional Group Tolerance |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | 7.6 | Moderate | High | Excellent |

| Dimethylsulfoxide (DMSO) | 46.7 | Fast | Low | Good |

| N,N-Dimethylformamide (DMF) | 36.7 | Fast | Moderate | Good |

| Acetonitrile | 37.5 | Moderate | High | Excellent |

| Dimethylacetamide | 37.8 | Moderate | Moderate | Good |

| THF/DMPU (1:1) | ~22 | Very Fast | High | Excellent |

Polar aprotic solvents such as dimethylsulfoxide and dimethylformamide accelerate the oxidative addition step through stabilization of the charged intermediates formed during the single-electron transfer process [13]. However, these solvents often lead to reduced product stability and may not be compatible with subsequent cross-coupling reactions [13]. Mechanistic studies using fluorescence microscopy have demonstrated that polar solvents primarily accelerate the oxidative addition step, whereas lithium chloride additives in tetrahydrofuran accelerate the solubilization step [13] [12].

The use of mixed solvent systems, particularly tetrahydrofuran combined with N,N'-dimethylpropyleneurea (DMPU), provides an optimal compromise between reaction rate and product stability [5] [10]. This solvent combination enables faster insertion rates while maintaining the excellent functional group tolerance characteristic of tetrahydrofuran-based systems [10].

Alternative Synthetic Routes

Beyond direct zinc insertion, several alternative methodologies have been developed for the preparation of organozinc reagents, including transmetalation processes and catalyst-assisted methods [20] [21] [22].

Transmetalation from Other Organometallics

Transmetalation represents a versatile approach for organozinc preparation, particularly useful when direct zinc insertion proves challenging or incompatible with sensitive functional groups [21] [22]. The most common transmetalation routes involve treatment of preformed organolithium or organomagnesium reagents with zinc halides [23] [24] [22].

Alternative Synthesis Routes

| Method | Precursor | Catalyst Loading (mol%) | Conditions | Yield (%) |

|---|---|---|---|---|

| Transmetalation from RMgX | Grignard Reagent | N/A | -78°C to RT | 85-95 |

| Transmetalation from RLi | Organolithium | N/A | -78°C to RT | 80-90 |

| Halogen-Zinc Exchange | Aryl Halide | 10-50 | RT to 80°C | 70-85 |

| Palladium-Catalyzed | Aryl Iodide | 1-3 | 50°C | 75-90 |

| Indium-Catalyzed | Aryl Bromide | 3-10 | 50°C | 70-95 |

| Silver-Catalyzed | Aryl Iodide | 5-10 | RT to 50°C | 65-85 |

For the synthesis of 4-ethoxy-4-oxobutylzinc bromide, transmetalation from the corresponding Grignard reagent offers excellent yields and functional group tolerance [21] [24]. The preparation involves initial formation of the organomagnesium species followed by treatment with anhydrous zinc chloride at low temperature [21] [22]. This methodology proves particularly valuable when direct zinc insertion is sluggish or when precise stoichiometric control is required [21].

Recent studies have revealed the formation of novel magnesium-zinc hybrid complexes during transmetalation reactions, with structures such as [{(thf)₂Mg(μ-Cl)₃ZnR}₂] being isolated and characterized [22]. These mixed-metal species exhibit enhanced reactivity toward electrophiles compared to simple organozinc halides, particularly in the presence of lithium chloride additives [22].

Functional Group Exchange Processes

Functional group exchange reactions provide access to organozinc compounds bearing sensitive functionalities that might be incompatible with direct metalation conditions [25] [26]. Recent developments in halogen-zinc exchange chemistry have enabled room-temperature preparation of functionalized organozinc reagents using specialized zinc bases [25].

The development of diethylzinc-based exchange reagents, such as Et₂Zn·2LiOamyl (DEZA2), has enabled efficient halogen-zinc exchange reactions under mild conditions [25]. These reagents demonstrate excellent functional group tolerance and can accommodate substrates bearing ester, amide, and cyano functionalities [25]. For pharmaceutical applications, this methodology has proven particularly valuable for late-stage functionalization of complex molecular scaffolds [25].

Catalyst-Assisted Preparation Methods

Transition metal catalysis has emerged as a powerful tool for organozinc preparation, particularly for substrates that resist direct insertion or transmetalation approaches [10] [27] [28]. Indium trichloride has proven especially effective as a catalyst for zinc insertion into aryl and heteroaryl bromides, enabling reactions to proceed at 50°C with catalyst loadings of 3-10 mol% [10].

The catalytic system consisting of indium trichloride and lithium chloride facilitates zinc insertion through formation of more electrophilic halide intermediates [10]. This approach has enabled the preparation of functionalized organozinc reagents bearing ketone, ester, and cyano substituents under mild conditions [10].

Silver acetate has also been employed as an effective catalyst for zinc insertion into aryl iodides [27]. The silver catalyst likely functions through a redox mechanism, facilitating the oxidative addition step while being regenerated through reaction with zinc metal [27].

Purification and Characterization Techniques

The air-sensitive nature of organozinc reagents necessitates specialized handling and analytical techniques to ensure accurate characterization and maintain reagent integrity [29] [30] [31].

Analytical Methods for Purity Assessment

Accurate determination of organozinc reagent concentration and purity requires specialized analytical protocols that account for their air-sensitive nature [36] [37] [38]. Iodometric titration remains the gold standard for concentration determination, providing rapid and accurate quantification without requiring complex instrumentation [7].

Analytical Methods for Organozinc Characterization

| Method | Detection Limit | Analysis Time | Sample Preparation | Information Obtained |

|---|---|---|---|---|

| Iodometric Titration | 0.01 M | 5-10 min | Direct | Concentration |

| GC-MS Analysis | 1 ppm | 15-30 min | Quenching required | Purity, side products |

| NMR Spectroscopy (1H, 13C) | 0.1 mM | 30-60 min | Direct in solution | Structure, aggregation |

| X-ray Absorption Spectroscopy | 10 μM | 2-4 hours | Special sample cells | Coordination environment |

| Fluorescence Microscopy | Single particle | 1-2 hours | Fluorescent probe | Surface intermediates |

| Electrospray Ionization MS | 1 ng/mL | 10-20 min | Direct injection | Speciation, complexes |

Nuclear magnetic resonance spectroscopy provides detailed structural information about organozinc species in solution, including aggregation state and coordination environment [36] [38]. Recent advances in computational modeling combined with experimental spectroscopy have enabled unprecedented insight into organozinc solvation structures [36] [39]. Time-dependent density functional theory calculations coupled with X-ray absorption spectroscopy have revealed the existence of multiple solvation states in tetrahydrofuran solution [36] [39].

Gas chromatography-mass spectrometry analysis following careful quenching protocols enables assessment of organozinc purity and identification of organic impurities [7]. However, this approach requires complete destruction of the organometallic bond and may not detect certain classes of metallic impurities [7].

Fluorescence microscopy has emerged as a powerful tool for studying organozinc formation mechanisms at the single-particle level [37] [40]. This technique enables real-time observation of surface intermediates during zinc insertion reactions and has provided crucial insights into the role of various activating agents [37] [40].

Recent developments in electrospray ionization mass spectrometry have enabled direct analysis of organozinc solutions without prior decomposition [38]. This approach provides information about speciation and complex formation that is not accessible through conventional analytical methods [38].